2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole
Description
2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted at the 5-position with a 1-methyl-3-indolyl group and an amino group at the 2-position.
Properties
CAS No. |
885521-91-5 |
|---|---|
Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
5-(1-methylindol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H10N4S/c1-15-6-8(10-13-14-11(12)16-10)7-4-2-3-5-9(7)15/h2-6H,1H3,(H2,12,14) |
InChI Key |
NIXXMFLOHPCPTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NN=C(S3)N |
Origin of Product |
United States |
Preparation Methods
Preparation via Thiosemicarbazide Cyclization
The most common and versatile method for synthesizing 2-amino-5-substituted 1,3,4-thiadiazoles is the cyclization of thiosemicarbazides with appropriate substituents at the 5-position. For the 1-methyl-3-indolyl substituent, the synthetic approach involves:
- Step 1: Preparation of a thiosemicarbazide derivative substituted with the 1-methyl-3-indolyl moiety.
- Step 2: Cyclization of this substituted thiosemicarbazide under dehydrating conditions (using reagents such as concentrated sulfuric acid, polyphosphoric acid, or methane sulfonic acid) to afford the 1,3,4-thiadiazole ring.
This method is supported by the work of Sharma et al. (2013), who demonstrated that 2-amino-5-substituted thiadiazoles can be obtained in high yields by acylation of thiosemicarbazides followed by dehydration with strong acids or dehydrating agents.
Oxidative Cyclization of Thiosemicarbazones
Another method involves the oxidative cyclization of thiosemicarbazones using oxidizing agents such as ferric chloride. This approach allows the formation of 2-amino-5-substituted thiadiazoles by cyclizing thiosemicarbazone precursors bearing the desired substituent (e.g., 1-methyl-3-indolyl group) at the 5-position.
Cyclization from Bithioureas
Bithioureas, especially those substituted with amino groups, can be cyclized using mild oxidants like hydrogen peroxide or acetic anhydride to yield 2,5-diamino-1,3,4-thiadiazoles. While this method is more common for symmetrical diamino derivatives, it can be adapted for substituted thiadiazoles by appropriate functional group manipulations.
Preparation via Acylhydrazines and Related Precursors
Synthesis from acylhydrazines involves sulfuration and cyclization steps using phosphorus sulfide reagents (e.g., Lawesson’s reagent or P2S5). This route is less common for 2-amino-5-substituted derivatives but can be employed when starting from acyl precursors bearing the indolyl substituent.
Detailed Reaction Conditions and Reagents
Research Findings and Practical Considerations
- The choice of dehydrating agent significantly affects the yield and purity of the product. Methane sulfonic acid has been reported to provide high yields and purity for 2-amino-5-substituted thiadiazoles.
- Cyclization reactions generally require controlled temperatures, often ranging from ambient to 160 °C depending on the reagents and substrates.
- The preparation of the 1-methyl-3-indolyl substituted thiosemicarbazide precursor may involve functionalization of the indole ring followed by coupling with thiosemicarbazide.
- Oxidative cyclization methods provide a mild alternative to harsh dehydrating agents and may be preferable for sensitive substituents.
- The synthetic routes are adaptable, allowing for the introduction of various substituents at the 5-position, including heterocyclic groups like the indolyl moiety.
Summary Table of Preparation Methods for 2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole
| Step | Method | Starting Material | Key Reagents/Conditions | Product Formation Mechanism |
|---|---|---|---|---|
| 1 | Preparation of substituted thiosemicarbazide | 1-Methyl-3-indolyl carboxylic acid or acid chloride + thiosemicarbazide | Coupling under standard amide bond formation conditions | Formation of thiosemicarbazide intermediate |
| 2 | Cyclization to thiadiazole | Substituted thiosemicarbazide | Dehydrating agents: H2SO4, polyphosphoric acid, methane sulfonic acid | Cyclodehydration forming 1,3,4-thiadiazole ring |
| Alternative | Oxidative cyclization of thiosemicarbazone | Thiosemicarbazone derivative of 1-methyl-3-indolyl compound | Ferric chloride oxidation | Oxidative ring closure to thiadiazole |
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The amino group and the indole moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiadiazole rings.
Scientific Research Applications
2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Thiadiazole Derivatives
Table 1: Comparison of Key 2-Amino-5-Substituted-1,3,4-Thiadiazole Derivatives
Physicochemical and Functional Properties
- Corrosion Inhibition : Bromobenzyl-substituted derivatives (a1) outperform nitrophenyl analogs (a2) due to enhanced adsorption on metal surfaces via hydrophobic interactions. The indolyl group’s hydrophobicity and π-electrons could similarly improve corrosion inhibition, but this remains untested .
- Synthetic Accessibility : Most derivatives are synthesized via cyclization of thiosemicarbazides with substituted carboxylic acids in the presence of POCl₃. The indolyl derivative likely follows a similar route, though steric hindrance from the methyl group may require optimized conditions .
Biological Activity
2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole is a derivative of the thiadiazole family, which has gained attention due to its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound 2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole features a thiadiazole ring substituted with an indole moiety. This structural arrangement contributes to its biological activity through various mechanisms of action.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives, including 2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole. The compound has shown effectiveness against various bacterial strains and fungi.
| Microorganism | Activity | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 80% |
| Escherichia coli | Antibacterial | 76% |
| Candida albicans | Antifungal | 70% |
| Pseudomonas aeruginosa | Antibacterial | Moderate |
Research by Siddiqui et al. indicated that derivatives of thiadiazoles displayed significant inhibition against both Gram-positive and Gram-negative bacteria . The presence of the indole group enhances the interaction with microbial targets.
Anticancer Activity
The anticancer potential of 2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole has been extensively studied. Various derivatives have demonstrated cytotoxic effects on cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 7.7 | Induction of apoptosis |
| HL-60 (Leukemia) | 4.9 | Decreased DNA synthesis |
| A549 (Lung carcinoma) | 12.5 | Inhibition of cell proliferation |
In vitro studies have shown that these compounds can induce apoptosis in cancer cells while sparing normal cells such as fibroblasts and hepatocytes . The anticancer effects are attributed to the ability of the compound to interfere with cellular pathways involved in proliferation and survival.
Neuroprotective Activity
Recent investigations have highlighted the neuroprotective properties of thiadiazole derivatives. Specifically, 2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole has been shown to protect neuronal cells under stress conditions.
- Neuroprotective Effects : The compound exhibited protective effects against glutamate-induced toxicity in neuronal cultures.
- Blood-Brain Barrier Penetration : Studies suggest that derivatives can cross the blood-brain barrier, enhancing their potential for treating neurodegenerative diseases .
Case Studies
A study conducted by Skrzypek et al. demonstrated that aminothiadiazoles could effectively reduce neuronal death in models of neurotoxicity. The results indicated a significant decrease in cell death under conditions mimicking neurodegenerative disorders .
Q & A
Q. What synthetic routes are recommended for preparing 2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole?
The synthesis typically involves cyclization reactions of precursors such as thiocarbohydrazide with substituted indole derivatives. For example, analogous thiadiazole compounds are synthesized via refluxing thiocarbohydrazide with aldehydes or ketones in acetic acid, followed by purification via recrystallization . Key steps include optimizing reaction time (3–10 hours) and using dehydrating agents like phosphorus oxychloride to drive cyclization . Characterization often includes IR, NMR, and elemental analysis to confirm structure and purity .
Q. How is the compound characterized post-synthesis?
Modern physicochemical methods are critical:
- IR spectroscopy identifies functional groups (e.g., amino, thiadiazole ring vibrations) .
- NMR (¹H and ¹³C) confirms substitution patterns and aromaticity .
- Elemental analysis verifies stoichiometry (e.g., C, H, N, S content) .
- Mass spectrometry determines molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What computational methods model the formation mechanism of thiadiazole derivatives?
Quantum chemical calculations (e.g., DFT/B3LYP/6-31G(d,p) and MP2/6-311+G(2d2p)) are used to simulate reaction pathways. Studies on similar thiadiazoles reveal multi-stage mechanisms with activation barriers for intermediates, such as cyclization steps involving thiourea derivatives . These models guide experimental optimization, such as selecting catalysts or solvents to lower energy barriers .
Q. How do structural modifications (e.g., substituents on the indole ring) affect biological activity?
Substituents like methyl or halogens on the indole moiety alter electronic and steric properties, impacting interactions with biological targets. For example:
- Antimicrobial activity : Electron-withdrawing groups (e.g., Cl, F) enhance membrane penetration, improving efficacy against Gram-negative bacteria .
- Anticancer potential : Bulky substituents (e.g., phenethyl groups) increase binding affinity to kinase domains . Comparative studies using structure-activity relationship (SAR) models are recommended .
Q. What photophysical properties make this compound suitable as a molecular probe?
Thiadiazole derivatives exhibit dual fluorescence due to π→π* transitions and intramolecular charge transfer (ICT). For instance, hydroxy-phenyl-substituted analogs show solvent-dependent emission shifts, enabling applications in bioimaging or lipid bilayer studies . Fluorescence quenching experiments with phospholipids (e.g., DPPC) can probe membrane interactions .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
Contradictions often arise from assay conditions (e.g., pH, solvent polarity) or target specificity. Methodological solutions include:
- Standardized protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤ 0.1%) .
- Orthogonal assays : Validate antimicrobial activity with both broth microdilution and agar diffusion methods .
- Computational docking : Compare binding modes with similar compounds (e.g., triazolothiadiazoles) to identify false positives .
Methodological Considerations
Q. What strategies optimize yield in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures .
Q. How are molecular docking studies designed for thiadiazole-based drug candidates?
- Target selection : Prioritize enzymes with known thiadiazole interactions (e.g., EGFR kinase, CYP450) .
- Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking .
- Validation : Compare docking scores with experimental IC₅₀ values to refine scoring functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
